molecular formula C10H8ClNO B12553879 2-(4-Chlorophenyl)-2H-1,3-oxazine CAS No. 143033-24-3

2-(4-Chlorophenyl)-2H-1,3-oxazine

Cat. No.: B12553879
CAS No.: 143033-24-3
M. Wt: 193.63 g/mol
InChI Key: XYTWYKKQYMFNHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-2H-1,3-oxazine is a heterocyclic compound that features a six-membered ring containing one oxygen and one nitrogen atom. The presence of the 4-chlorophenyl group attached to the oxazine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2H-1,3-oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the oxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2H-1,3-oxazine can undergo various chemical reactions, including:

    Oxidation: The oxazine ring can be oxidized to form corresponding oxaziridines or oxazoles.

    Reduction: Reduction of the oxazine ring can lead to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxaziridines, oxazoles

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(4-Chlorophenyl)-2H-1,3-oxazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2H-1,3-oxazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the 4-chlorophenyl group can enhance binding affinity to certain targets, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-4H-1,3-oxazin-4-one
  • 2-(4-Chlorophenyl)-2H-1,3-oxazole
  • 2-(4-Chlorophenyl)-2H-1,3-thiazine

Uniqueness

2-(4-Chlorophenyl)-2H-1,3-oxazine is unique due to the presence of both oxygen and nitrogen in its ring structure, which imparts distinct chemical reactivity and biological activity compared to similar compounds. The 4-chlorophenyl group further enhances its properties, making it a valuable compound for various applications.

Properties

CAS No.

143033-24-3

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

2-(4-chlorophenyl)-2H-1,3-oxazine

InChI

InChI=1S/C10H8ClNO/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h1-7,10H

InChI Key

XYTWYKKQYMFNHN-UHFFFAOYSA-N

Canonical SMILES

C1=COC(N=C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.